molecular formula C15H13N3OS B2797133 3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004053-03-5

3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2797133
CAS No.: 1004053-03-5
M. Wt: 283.35
InChI Key: UZGCNGHKGCCTHV-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004053-03-5) is a sophisticated heterocyclic compound with a molecular formula of C15H13N3OS and a molecular weight of 283.35 g/mol . This thieno[2,3-d]pyrimidine derivative is offered with a minimum purity of 90% and is available for research applications . Compounds based on the thieno[2,3-d]pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery. This core structure is recognized as a "privileged structure" due to its diverse biological activities and is extensively investigated for developing novel therapeutic agents . Specifically, thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases and cellular signaling pathways . Research indicates that such derivatives can act as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and c-Met kinase, which are critical in cancer cell proliferation, survival, and metastasis . The structural motif is also explored in antiviral research, where similar fused pyrimidine derivatives have shown exceptional activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, including strains with common resistance mutations . The mechanism of action for this class of compounds typically involves targeted inhibition of key enzymes. In oncology research, they often function by competitively binding to the ATP-binding site of receptor tyrosine kinases, thereby suppressing phosphorylation and blocking downstream oncogenic signaling pathways, such as PI3K/AKT/mTOR, which can induce apoptosis and arrest the cell cycle . The benzamide substitution in this specific compound contributes to its potential to interact with these enzymatic pockets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-3-4-11(7-10(9)2)14(19)18-13-12-5-6-20-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCNGHKGCCTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Thienopyrimidine derivatives, including 3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the thienopyrimidine structure can enhance antimicrobial efficacy against various pathogens:

  • Synthesis and Evaluation : A study synthesized several thienopyrimidine derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results demonstrated that specific substituents on the benzene ring influenced the degree of microbial inhibition .
  • Comparative Studies : In comparative studies with established antibiotics like ceftriaxone, certain thienopyrimidine derivatives showed comparable or superior activity against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of thienopyrimidine derivatives have also been a focal point of research. These compounds have been found to exhibit cytotoxic effects against various cancer cell lines:

  • Mechanistic Insights : Thienopyrimidines are known to interfere with cellular pathways involved in cancer progression. For example, they can inhibit specific kinases that are crucial for tumor growth .
  • Case Studies : In vitro studies demonstrated that certain derivatives induced apoptosis in leukemia cell lines, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

Research has indicated that thienopyrimidine derivatives possess anti-inflammatory activities, making them candidates for treating inflammatory diseases:

  • Biological Assays : Various thienopyrimidine compounds have been tested for their ability to reduce inflammation markers in cell cultures. They showed promising results in inhibiting pro-inflammatory cytokines .

Drug Development and Optimization

The structural characteristics of this compound make it a valuable scaffold for drug development:

  • Lead Compound : This compound serves as a lead structure for further modifications aimed at improving pharmacological profiles such as bioavailability and selectivity .
  • Computational Studies : In silico studies have been employed to predict the pharmacokinetic properties of modified thienopyrimidine derivatives, aiding in the design of more effective drugs .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains ,
AnticancerInduces apoptosis in leukemia cells ,
Anti-inflammatoryReduces levels of pro-inflammatory cytokines ,

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Benzamide Substituents

Compound 8b : 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
  • Key Differences: 4-Methoxy group replaces 3,4-dimethyl on the benzamide. 4-(4-Trifluoromethylphenoxy) substituent on the thienopyrimidine ring.
  • Methoxy substitution may reduce lipophilicity compared to methyl groups .
Compound 8f : 2,5-Difluoro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide
  • Key Differences: 2,5-Difluoro substituents on benzamide. Thiomorpholine replaces the dimethyl group on the thienopyrimidine.
  • Impact: Fluorine atoms increase electronegativity and may improve membrane permeability.

Variations in the Heterocyclic Core

Compound 8c : N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide
  • Key Differences :
    • Pyrazine-2-carboxamide replaces benzamide.
  • Impact :
    • Pyrazine’s nitrogen-rich structure may enhance polar interactions with target proteins, improving selectivity .
5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidine Analog
  • Key Differences: Tetrahydrobenzothiolo ring replaces thieno[2,3-d]pyrimidine.

Functional Comparisons

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Benzamide Substituents Molecular Weight (g/mol) Melting Point (°C)
3,4-Dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Thieno[2,3-d]pyrimidine 3,4-Dimethyl ~353.4 (estimated) Not reported
8b Thieno[2,3-d]pyrimidine 4-Methoxy 475.4 Not reported
8f Thieno[2,3-d]pyrimidine 2,5-Difluoro 432.4 234–235

Biological Activity

3,4-Dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound belonging to the thienopyrimidine family, known for its diverse biological activities. The thienopyrimidine core structure has been extensively studied for its potential in medicinal chemistry, particularly in the development of anticancer agents, kinase inhibitors, and other therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4S\text{C}_{13}\text{H}_{14}\text{N}_4\text{S}

Anticancer Activity

Thienopyrimidine derivatives have shown significant anticancer properties. A study focused on related thieno[2,3-d]pyrimidine compounds evaluated their activity against various cancer cell lines. Notably, compounds with similar structures exhibited potent inhibitory effects on the PI3K enzyme, a critical target in cancer therapy.

  • Inhibitory Effects on PI3K :
    • Compound VIb showed 72% and 84% inhibition on PI3Kβ and PI3Kγ isoforms, respectively, highlighting its potential as an anticancer agent in breast cancer models (T-47D) .
    • Table 1 summarizes the inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against PI3K isoforms.
CompoundPI3Kβ Inhibition (%)PI3Kγ Inhibition (%)
VIb7284
IIIa6270
IIIb71.783.3

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives possess antimicrobial properties. A series of synthesized compounds demonstrated effectiveness against various bacterial strains.

  • Case Study : A study evaluated the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, suggesting their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant properties of thienopyrimidine derivatives have also been explored. The presence of nitrogen and sulfur in their structure contributes to their ability to scavenge free radicals.

  • Mechanistic Insights : A theoretical study using Density Functional Theory (DFT) indicated that specific electron-donating groups enhance antioxidant activities through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at various positions on the thienopyrimidine ring can significantly affect their potency.

  • Positioning Effects :
    • Substituents at the C-2 and C-4 positions have shown to enhance anticancer activity.
    • Variations in substituents lead to different interactions with biological targets, which can be assessed using molecular docking studies .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[2,3-d]pyrimidin-4-amine core followed by coupling with 3,4-dimethylbenzamide. Key steps include:

  • Intermediate formation : Cyclization of thiophene derivatives with nitriles or amidines to form the pyrimidine ring .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .
  • Condition optimization : Temperature (60–80°C) and solvent selection (DMF or THF) to enhance yield .
    Characterization at each step using TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and aromatic proton integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key structural features influencing its reactivity?

  • Thieno[2,3-d]pyrimidine core : Electrophilic at the 2- and 6-positions due to electron-deficient aromaticity .
  • Benzamide substituent : The 3,4-dimethyl groups enhance lipophilicity, affecting solubility and biological membrane penetration .
  • Hydrogen-bonding sites : The pyrimidine N1 and amide carbonyl enable interactions with biological targets .

Q. What analytical techniques monitor reaction progress during synthesis?

  • Thin-Layer Chromatography (TLC) : Silica gel plates with UV visualization to track intermediate formation .
  • In-situ IR Spectroscopy : Monitoring carbonyl stretching frequencies (1650–1750 cm⁻¹) to confirm amide bond formation .

Advanced Research Questions

Q. How can computational methods optimize synthesis routes for this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) to identify low-energy pathways for cyclization and coupling steps .
  • Machine learning : Training models on PubChem reaction data to predict optimal solvents, catalysts, and temperatures .
  • Feedback loops : Integrating experimental yields into computational models to refine predictions iteratively .

Q. How to resolve contradictions in biological activity data between structural analogs?

  • Comparative SAR analysis : Evaluate substituent effects (e.g., electron-withdrawing vs. donating groups) on antimicrobial IC₅₀ values .
  • Assay standardization : Re-test compounds under uniform conditions (e.g., broth microdilution for MIC determination) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies due to cell lines or protocols .

Q. How to design experiments to evaluate its mechanism of action in antimicrobial studies?

  • Time-kill assays : Monitor bacterial viability at 0–24 hours post-exposure to determine bactericidal vs. bacteriostatic effects .
  • Target identification : Protein pull-down assays with biotinylated analogs followed by LC-MS/MS for protein binding partners .
  • Resistance studies : Serial passage experiments to detect mutation rates in bacterial strains exposed to sub-inhibitory concentrations .

Q. How to address low yield in coupling reactions during synthesis?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation .
  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve efficiency .

Q. How to develop structure-activity relationship (SAR) models based on existing analogs?

  • Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters .
  • 3D-QSAR : CoMFA or CoMSIA models using aligned conformers of thienopyrimidine derivatives .
  • Validation : Leave-one-out cross-validation (R² > 0.7) to ensure predictive accuracy .

Q. How to integrate experimental data with computational models for reaction prediction?

  • Hybrid workflows : Use ICReDD’s platform to combine DFT-calculated transition states with robotic high-throughput experimentation .
  • Data mining : Extract reaction conditions from PubChem and Reaxys to train neural networks .
  • Real-time adjustment : Implement feedback from failed reactions to refine computational parameters (e.g., activation energy thresholds) .

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